Inhibition of bone resorption: Studies have demonstrated its potential as an inhibitor of osteoclastogenesis, suggesting its use in addressing bone diseases like osteoporosis. [, , ]
Anticancer activity: Research indicates that it exhibits anticancer properties, particularly against specific cancer cell lines. []
Antimicrobial activity: It serves as a building block for developing antifungal agents. []
Synthesis Analysis
Preparation of the piperazine intermediate: This can be achieved through the reaction of 1-(2-amino-phenyl)-piperazine with benzoyl chloride. []
Alkylation or acylation: The piperazine nitrogen is further reacted with various electrophiles. This step introduces structural diversity and modulates the molecule's pharmacological properties. [, , , ]
Specific examples:
N-[2-(4-Benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz): Synthesized by reacting the piperazine intermediate with 2-(4-chlorophenoxy)acetyl chloride. []
N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA): Synthesized by reacting the piperazine intermediate with 2-(3-methylphenoxy)acetyl chloride. []
Molecular Structure Analysis
Conformation: The piperazine ring can adopt various conformations, influencing the overall shape and potential interactions with biological targets. []
Substituent effects: The nature and position of substituents on the phenyl rings significantly impact the molecule's physicochemical properties and biological activities. [, , , , ]
Mechanism of Action
Inhibition of bone resorption:
PPOAC-Bz and NAPMA were found to inhibit osteoclastogenesis by downregulating the expression of osteoclast-specific marker genes such as TRAF6, c-fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9. [, , ]
This downregulation suppresses F-actin belt formation and bone resorption activity. [, ]
Anticancer activity:
The precise mechanism for the observed anticancer activity remains to be fully elucidated. []
Antimicrobial activity:
Limited information is available on the specific mechanism of action for its antifungal derivatives. []
Applications
Development of novel therapeutic agents:
Osteoporosis: PPOAC-Bz and NAPMA have shown potential as therapeutic agents for osteoporosis and other bone-related diseases due to their inhibitory effects on osteoclast differentiation and bone resorption. [, ]
Cancer: Derivatives of this compound have demonstrated anticancer activity in vitro, warranting further investigation for potential anticancer drug development. []
Tool compound in biological research:
Its derivatives have been used as tool compounds to study the mechanisms of bone resorption and identify new therapeutic targets for bone diseases. [, , ]
Starting material in chemical synthesis:
It serves as a versatile building block for synthesizing various heterocyclic compounds with diverse biological activities, including antifungal agents. []
Compound Description: PPOAC-Bz is a compound that exhibits a strong inhibitory effect on osteoclastogenesis, the process of bone resorption by osteoclasts. It has been shown to alter the expression of osteoclast-specific genes, block the formation of mature osteoclasts, and suppress bone resorption activity in vitro. Additionally, PPOAC-Bz has demonstrated the ability to prevent OVX-induced bone loss in vivo [].
Relevance: PPOAC-Bz shares a core structural motif with 1-[4-(4-benzoyl-1-piperazinyl)phenyl]ethanone, featuring both the benzoylpiperazine and phenyl rings. The primary difference lies in the substitution on the phenyl ring, where PPOAC-Bz possesses a 2-(4-chlorophenoxy)acetamide group instead of the ethanone present in the main compound. This structural similarity suggests that both compounds may interact with similar biological targets. []
Compound Description: BMS-488043 is an HIV-1 attachment inhibitor that targets the initial steps of viral entry into host cells. []
Relevance: BMS-488043 shares a close structural resemblance to 1-[4-(4-benzoyl-1-piperazinyl)phenyl]ethanone, particularly in the benzoylpiperazine and ethanone moieties. The key difference lies in the replacement of the phenyl ring in the main compound with a 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl group in BMS-488043. []
Compound Description: BMS-663749 is a phosphonooxymethyl prodrug of BMS-488043, designed to enhance oral bioavailability. It undergoes metabolic conversion to release the active drug, BMS-488043, in vivo. Preclinical studies have demonstrated that BMS-663749 effectively delivers BMS-488043 following oral administration, resulting in significantly increased AUC and Cmax compared to a solid capsule formulation of the parent drug. []
Relevance: BMS-663749 is a prodrug designed to improve the pharmacokinetic properties of BMS-488043, which itself shares a close structural resemblance to 1-[4-(4-benzoyl-1-piperazinyl)phenyl]ethanone. While BMS-663749 possesses a distinct phosphonooxymethyl group not found in the main compound, its metabolic conversion ultimately leads to the release of BMS-488043, highlighting the underlying structural relationship between these compounds. []
2-(4-Benzoyl-1-piperazinyl)-quinoline Derivatives
Compound Description: This series of compounds, encompassing twenty new derivatives of 2-(4-benzoyl-1-piperazinyl)quinoline and 2-(4-cinnamoyl-1-piperazinyl)-quinoline, were synthesized and evaluated for their anticancer activity. []
Relevance: These derivatives share the core 4-benzoyl-1-piperazinyl substructure with 1-[4-(4-benzoyl-1-piperazinyl)phenyl]ethanone. The key distinction lies in the presence of a quinoline ring system in the derivatives, replacing the phenyl-ethanone moiety of the main compound. This modification suggests that the quinoline ring might contribute to the observed anticancer activity of these derivatives. []
Compound Description: These derivatives are part of the same series of compounds as the 2-(4-benzoyl-1-piperazinyl)-quinoline derivatives mentioned above and were also synthesized and evaluated for their anticancer activity. []
Compound Description: NAPMA is another compound found to be a potent inhibitor of osteoclast differentiation. It effectively inhibits the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages. NAPMA exerts its inhibitory effect by downregulating the expression of osteoclast-specific markers at both the transcript and protein levels. It also effectively reduces bone resorption and actin ring formation. In vivo studies further confirmed its protective effect against ovariectomy-induced bone loss. []
Relevance: NAPMA shares a similar framework with 1-[4-(4-benzoyl-1-piperazinyl)phenyl]ethanone, featuring an acetylpiperazinylphenyl moiety in contrast to the benzoylpiperazinylphenyl structure in the main compound. This difference highlights the impact of modifying the acyl group on the piperazine ring while maintaining the overall structural framework. []
Compound Description: PPOA-N-Ac-2-Cl demonstrates significant inhibitory effects on osteoclast differentiation, effectively reducing the formation of multinucleated TRAP-positive cells in a dose-dependent manner, without exhibiting significant cytotoxicity. Mechanistically, PPOA-N-Ac-2-Cl downregulates the expression of various osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5). This, in turn, leads to a reduction in the protein levels of CtsK, a crucial protease involved in bone resorption. Consequently, PPOA-N-Ac-2-Cl effectively attenuates bone resorption activity and hinders F-actin ring formation. []
Relevance: PPOA-N-Ac-2-Cl and 1-[4-(4-benzoyl-1-piperazinyl)phenyl]ethanone share the common feature of an acetylpiperazinylphenyl group. The presence of a 2-(2-chlorophenoxy)acetamide substituent on the phenyl ring in PPOA-N-Ac-2-Cl distinguishes it from the main compound. This structural similarity, with variations in the substituents, suggests that both compounds might engage with similar biological targets, albeit with different potencies or specificities. []
4-(4-(4-(4-((2-(2,4-Difluorophenyl)-2-(1H-azolilmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-1-piperazinyl)phenyl)triazolones and Imidazolones
Compound Description: This family of compounds represents a group of antifungal agents. []
Compound Description: This series of compounds was designed and synthesized as potential therapeutic agents for Alzheimer’s disease. Their biological activity is attributed to their ability to inhibit the enzyme butyrylcholinestrase, a known target for managing Alzheimer’s disease. []
Compound Description: This group of compounds was synthesized and investigated for their potential therapeutic applications. They have shown promising enzyme inhibitory activity, particularly against acetylcholinesterase and butyrylcholinesterase. Notably, compound 5h from this series demonstrated significant potency against both enzymes, suggesting its potential for treating conditions like Alzheimer's disease. In addition to their enzyme inhibitory activity, these compounds also exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents for bacterial infections. []
Relevance: These compounds are structurally related to 1-[4-(4-benzoyl-1-piperazinyl)phenyl]ethanone through the shared piperazinylphenyl moiety. The distinction lies in the replacement of the benzoyl group with a furan ring linked to the piperazine and a substituted sulfonylbenzyl group attached to the phenyl ring. These structural modifications introduce a sulfonyl group and a furan ring, potentially influencing their interactions with biological targets and contributing to their observed biological activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.